molecular formula C11H15N3O2S B13952664 (R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide

Cat. No.: B13952664
M. Wt: 253.32 g/mol
InChI Key: XPBMCFRRLBEPCM-SNVBAGLBSA-N
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Description

The compound "(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide" features a benzothiadiazine dioxide core fused with a pyrrolidine ring at the 3-position. Its stereochemistry (R-configuration) likely influences its binding affinity and selectivity toward biological targets .

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

3-[(3R)-pyrrolidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide

InChI

InChI=1S/C11H15N3O2S/c15-17(16)13-11-4-2-1-3-9(11)8-14(17)10-5-6-12-7-10/h1-4,10,12-13H,5-8H2/t10-/m1/s1

InChI Key

XPBMCFRRLBEPCM-SNVBAGLBSA-N

Isomeric SMILES

C1CNC[C@@H]1N2CC3=CC=CC=C3NS2(=O)=O

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3NS2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the formation of the benzothiadiazine ring. Key reagents and catalysts are used to facilitate these reactions, and specific conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

Benzo[c][1,2]thiazine Derivatives as MAO Inhibitors
  • Key Compounds: 4-(((2-Chloroquinolin-3-yl)methylene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (7a) 1-Methyl-4-((1-(thiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (9a)
  • Activity: These derivatives exhibit potent MAO-A and MAO-B inhibition, with IC₅₀ values in the nanomolar range. The introduction of chloroquinoline or thiophene hydrazone groups enhances inhibitory potency compared to the unsubstituted parent compound .
Pyrazino[2,3-c][1,2,6]thiadiazine 2,2-Dioxides as Diuretics
  • Key Compound: 4-Amino-1,7-diethyl-6-methylpyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxide (9)
  • Activity: Demonstrates potent diuretic effects with a dose-dependent response. Substituents at the 4-amino position are critical for activity, with ethyl and methyl groups optimizing renal electrolyte excretion .
Piperidine-Based Analogues
  • (S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride Properties: Molecular weight 303.81, 98% purity.
  • Comparison : The (R)-pyrrolidine variant may exhibit distinct stereochemical interactions with targets, such as serotonin receptors (e.g., 5-HT1B/1D antagonism in LY 393558) .

Structure-Activity Relationships (SAR)

  • Substituent Position: MAO Inhibitors: Electron-withdrawing groups (e.g., chloro, quinoline) enhance MAO binding . Diuretics: Bulky alkyl groups at the 4-position optimize renal activity .
  • Heterocycle Modifications: Replacing the benzo[c]thiadiazine core with pyrazino-thiadiazine shifts activity from MAO inhibition to diuresis . The pyrrolidine ring in the target compound may reduce steric hindrance compared to piperidine, improving target engagement .

Physicochemical Properties

Property Target Compound (Pyrrolidine) Piperidine Analog MAO Inhibitor 7a
Molecular Weight ~290–300 (estimated) 303.81 414.32
Solubility Moderate (polar pyrrolidine) Low (hydrochloride salt) Low (hydrophobic groups)
Key Functional Groups Pyrrolidine, SO₂ Piperidine, SO₂ Quinoline hydrazone

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